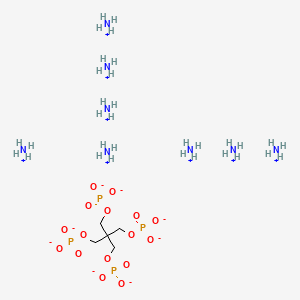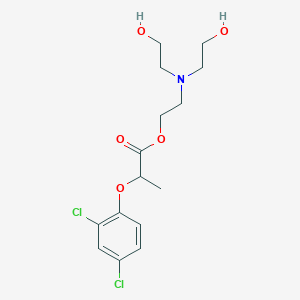
Tetrasodium 2-((1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulphonatomethyl)-3-pyridyl)azo)-5-((4-fluoro-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)benzene-1,4-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of EINECS 287-566-4 involves several synthetic routes and reaction conditions. One common method includes the reaction of benzyl chloride with dimethylamine in the presence of a catalyst, followed by quaternization with an alkyl halide such as methyl chloride or ethyl chloride . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
EINECS 287-566-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chromate compounds, while reduction could produce various amines and alcohols .
Scientific Research Applications
EINECS 287-566-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and metabolic pathways. In medicine, it is investigated for its potential therapeutic properties, including its role as an antimicrobial agent. Industrially, it is used in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of EINECS 287-566-4 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to changes in cellular processes. For example, it may inhibit the phosphorylation of tyrosine kinase receptors, affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
EINECS 287-566-4 can be compared with other similar compounds, such as benzalkonium chloride and other quaternary ammonium compounds. These compounds share similar chemical structures and properties but differ in their specific applications and effects. Benzalkonium chloride, for example, is widely used as an antimicrobial agent in cosmetics and personal care products, while EINECS 287-566-4 has broader applications in research and industry .
Conclusion
EINECS 287-566-4 is a versatile and complex chemical compound with significant applications in various fields. Its unique properties and reactions make it valuable for scientific research, industrial production, and potential therapeutic uses. Understanding its preparation methods, chemical reactions, and mechanism of action can provide insights into its diverse applications and potential benefits.
Properties
CAS No. |
85536-80-7 |
|---|---|
Molecular Formula |
C24H19FN8Na4O14S4 |
Molecular Weight |
882.7 g/mol |
IUPAC Name |
tetrasodium;2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]-5-[[4-fluoro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C24H23FN8O14S4.4Na/c1-3-33-20(34)14(10-48(36,37)38)11(2)19(21(33)35)32-31-16-9-17(50(42,43)44)15(8-18(16)51(45,46)47)27-24-29-22(25)28-23(30-24)26-12-5-4-6-13(7-12)49(39,40)41;;;;/h4-9,34H,3,10H2,1-2H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,26,27,28,29,30);;;;/q;4*+1/p-4 |
InChI Key |
FSANLUWKXNRUKY-UHFFFAOYSA-J |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)S(=O)(=O)[O-])NC3=NC(=NC(=N3)NC4=CC(=CC=C4)S(=O)(=O)[O-])F)S(=O)(=O)[O-])C)CS(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)












